2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
Overview
Description
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a heterocyclic compound that features a pyrrolo[3,4-B]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a chlorine atom and a dimethyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbutan-2-one with an appropriate amine to form the pyrrolo[3,4-B]pyridine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrolo[3,4-B]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include substituted pyrrolo[3,4-B]pyridine derivatives, N-oxides, and reduced pyrrolo[3,4-B]pyridine compounds.
Scientific Research Applications
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. The compound can act as an allosteric modulator of receptors, influencing their activity. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dihydro-7,7-dimethyl-5H-pyrrolo[3,4-B]pyridin-5-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 6,7-Dihydro-5H-pyrrolo[1,2-a]pyrazine
Uniqueness
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is unique due to the presence of both a chlorine atom and a dimethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of diverse heterocyclic structures and potential pharmaceutical agents.
Properties
IUPAC Name |
2-chloro-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2)7-5(8(13)12-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDOSSFUZYSDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)Cl)C(=O)N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440519-75-4 | |
Record name | 2-chloro-7,7-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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